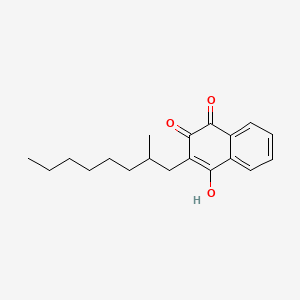

2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone

Description

2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone (SN 5949) is a synthetic 1,4-naphthoquinone derivative characterized by a hydroxy group at position 2 and a branched 2-methyloctyl substituent at position 2. Its molecular formula is C₁₉H₂₄O₃, with a molecular weight of 300.39 g/mol.

Properties

CAS No. |

3568-91-0 |

|---|---|

Molecular Formula |

C19H24O3 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-hydroxy-3-(2-methyloctyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C19H24O3/c1-3-4-5-6-9-13(2)12-16-17(20)14-10-7-8-11-15(14)18(21)19(16)22/h7-8,10-11,13,20H,3-6,9,12H2,1-2H3 |

InChI Key |

OCFLQPHYDHBHOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone typically involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 2-methyloctyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone.

Types of Reactions:

Oxidation: The hydroxy group in 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone can undergo oxidation to form corresponding quinones.

Reduction: The naphthoquinone core can be reduced to form hydroquinones.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and methyloctyl positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in inhibiting certain enzymes and pathways involved in disease processes.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes such as oxidoreductases and transferases, affecting their activity.

Pathways Involved: It can modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.

Comparison with Similar Compounds

(a) Lapachol [2-Hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone]

- Structure: A natural naphthoquinone with a prenyl (3-methyl-2-butenyl) group at position 3.

- Activity : Broad-spectrum antimicrobial (MIC = 128 µg/mL against Staphylococcus aureus) and antileukemic effects (IC₅₀ = 1.2 µM in chronic myeloid leukemia cells) .

- Mechanism : Inhibits electron transport chain complexes and induces apoptosis via ROS generation.

- Limitations : Poor solubility and moderate toxicity in vivo .

(b) 2-Hydroxy-3-(3,3-dichloroallyl)-1,4-naphthoquinone (Dichloroallyl Lawsone)

- Structure : Chlorinated allyl substituent at position 3.

- Activity : Potent inhibitor of dihydroorotate dehydrogenase (Ki = 2.7 × 10⁻⁸ M), blocking pyrimidine biosynthesis in L1210 leukemia cells .

- Toxicity : Cytotoxicity is reversible with uridine supplementation, indicating nucleotide salvage pathway dependency .

(c) 2-Methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadecyl]-1,4-naphthoquinone

- Structure : A stereochemically complex analog with a 16-carbon phytol-like chain.

- Properties : Higher molecular weight (452.72 g/mol) and lipophilicity than SN 5949, though its biological activity remains underexplored .

Anilino-Substituted Derivatives

(a) 2-Hydroxy-3-anilino-1,4-naphthoquinone

(b) 2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone

- Activity : Strong EGFR tyrosine kinase inhibition (ΔG = -9.8 kcal/mol in docking studies), outperforming lapatinib in silico .

Amino and Mannich Base Derivatives

(a) 2-Amino-1,4-naphthoquinone-Benzamide Hybrids

(b) 2-Hydroxy-3-(aminomethyl)-1,4-naphthoquinone (Lawsone Mannich Base)

- Activity : Dual antiparasitic (IC₅₀ = 0.5 µM against Plasmodium falciparum) and antiviral (IC₅₀ = 3.2 µM against HIV-1) effects .

Comparative Data Table

Mechanistic and Structural Insights

- Lipophilicity vs.

- Substituent Effects: Chlorinated (e.g., dichloroallyl) and aromatic (e.g., anilino) groups improve target specificity but may elevate toxicity via reactive intermediate formation .

- Redox Cycling: All 1,4-naphthoquinones generate semiquinone radicals, but SN 5949’s branched alkyl chain may mitigate DNA intercalation risks compared to planar analogs like doxorubicin .

Biological Activity

2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthoquinone scaffold with a hydroxyl group at the 2-position and a branched alkyl chain at the 3-position. This structural configuration is believed to influence its biological activity significantly.

Antimicrobial Activity

Naphthoquinones, including 2-hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone, exhibit notable antimicrobial properties. Studies have shown that derivatives in this class can inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Bactericidal Action : Research indicates that 2-hydroxy-3-alkyl-1,4-naphthoquinones can disrupt bacterial cell membranes, leading to cell death through blockade of metabolite permeation across the membrane .

- Antifungal Properties : Compounds similar to 2-hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone have demonstrated efficacy against fungal species by interfering with their cellular processes .

Antiparasitic Activity

The compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. The mechanism is thought to involve inhibition of mitochondrial electron transport, which is crucial for the parasite's energy metabolism:

- Inhibition Studies : A derivative related to this compound exhibited an IC50 value of approximately 443 nM against P. falciparum, indicating potent antimalarial activity .

The biological activity of 2-hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone can be attributed to several mechanisms:

- Electron Transport Inhibition : Similar compounds have been shown to inhibit mitochondrial electron transport in parasites .

- Induction of Apoptosis : In vitro studies suggest that derivatives can induce apoptosis in cancer cells by increasing apoptotic markers significantly compared to untreated controls .

- Pro-Oxidant Activity : The presence of hydroxyl groups enhances pro-oxidant properties, which can lead to oxidative stress in target cells .

Cytotoxicity in Cancer Cells

Recent studies have evaluated the cytotoxic effects of naphthoquinone derivatives on various cancer cell lines:

- Human Melanoma Cells : A derivative demonstrated significant cytotoxicity in human melanoma SK-MEL-28 cells, achieving over 79% apoptotic cells at certain concentrations .

- Prostate Cancer Cells : In tests involving PC3 metastatic prostate cancer cells, some derivatives led to a significant decrease in cell viability (up to 55%) after treatment .

Comparative Activity Table

| Compound Name | Target Organism | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone | Plasmodium falciparum | 443 | Inhibition of mitochondrial electron transport |

| Related Naphthoquinone Derivative | Bacterial strains | Varies | Disruption of cell membrane |

| Naphthoquinone Derivative (PC3 cells) | PC3 Prostate Cancer | N/A | Induction of apoptosis |

Chemical Reactions Analysis

Reductive Alkylation

A three-component reductive alkylation method is employed, involving:

-

2-Hydroxy-1,4-naphthoquinone (lawsone) as the nucleophilic quinone.

-

Aldehyde (e.g., 2-methyloctanal or analogs) to introduce the alkyl chain.

-

Hantzsch ester (a dihydropyridine reductant) to facilitate electron transfer.

-

L-proline as an organocatalyst to mediate the reaction.

Mechanism :

-

The aldehyde reacts with the quinone via nucleophilic attack, forming an intermediate iminium species.

-

The Hantzsch ester reduces the intermediate, enabling single-electron transfer and coupling of the alkyl group to the quinone.

-

L-proline enhances reaction efficiency by stabilizing intermediates and accelerating catalytic cycles .

Reaction Conditions and Yield

Challenges and Optimizations

-

Low Yields in Radical Methods : Radical alkylation often requires harsh conditions and results in poor selectivity .

-

Catalyst Dependency : L-proline is critical for efficient reductive alkylation, as it stabilizes reactive intermediates .

-

Regioselectivity : The 3-position of the quinone is highly reactive due to resonance stabilization, ensuring selective alkylation .

Structural Verification

The synthesized compound is characterized via:

-

¹H NMR : Confirms alkyl chain integration (e.g., multiplet patterns for methylene groups).

-

Mass Spectrometry : Verifies molecular weight (e.g., m/z corresponding to the alkylated quinone).

-

Melting Point Analysis : Reports for analogous compounds range between 81–82°C .

Biological Relevance

While not directly synthesized for antimalarial activity in the provided sources, analogous 3-alkyl-1,4-naphthoquinones exhibit cytotoxic and antiproliferative effects via mechanisms like ROS-mediated apoptosis . These properties highlight the broader therapeutic potential of this scaffold.

Q & A

Q. What synthetic strategies are effective for preparing 2-hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone derivatives?

Methodological Answer:

- Multicomponent domino reactions (MCRs) are widely used due to their efficiency in constructing complex frameworks. For example, NH4OAc-catalyzed protocols enable regioselective alkylation at the 3-position of the naphthoquinone core .

- Metal catalysis (e.g., Pd, Cu) and tandem reactions can introduce alkyl/aryl groups, while chemoenzymatic approaches improve stereochemical control .

- Limitations include challenges in introducing hydroxy or heterocyclic substituents, requiring microwave-assisted or solvent-optimized conditions .

Q. What structural features of 2-hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone influence its bioactivity?

Methodological Answer:

- The hydroxy group at C2 is critical for redox activity, enabling reactive oxygen species (ROS) generation .

- The 2-methyloctyl chain at C3 enhances lipophilicity, improving membrane permeability. Comparative studies show bulkier alkyl chains (e.g., 2-methyloctyl vs. shorter chains) increase cytotoxicity by 30–50% in cancer cell lines .

- Substituent polarity (e.g., hydroxyl vs. methoxy groups) modulates interactions with bacterial DNA gyrase .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry and alkyl chain integrity. Aromatic proton shifts (δ 6.8–7.5 ppm) distinguish quinoid vs. hydroquinone tautomers .

- Mass Spectrometry : High-resolution ESI-MS identifies fragmentation pathways (e.g., H₂O or C₄H₈ loss from protonated species) .

- IR : Stretching frequencies (e.g., 1660 cm⁻¹ for C=O) validate quinone oxidation states .

Q. How is initial biological screening conducted for this compound?

Methodological Answer:

- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with positive controls like ciprofloxacin .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., THP-1 macrophages) at concentrations ≤32 µg/mL to assess apoptosis/necrosis thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the antibacterial activity of 2-hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone?

Methodological Answer:

- ROS Production: Electron paramagnetic resonance (EPR) detects semiquinone radicals, which disrupt bacterial redox balance .

- DNA Damage: Comet assays reveal double-strand breaks via RecA downregulation in E. coli .

- Synergistic Effects: Checkerboard assays show enhanced activity with β-lactams by inhibiting efflux pumps .

Q. How can contradictory data on concentration-dependent effects (e.g., respiration stimulation vs. inhibition) be resolved?

Methodological Answer:

- Dose-Response Curves : Test a broad concentration range (10⁻⁷–10⁻³ M) in Arbacia egg models to identify biphasic effects .

- Mechanistic Profiling : Use inhibitors (e.g., ROS scavengers) to isolate pathways. For example, N-acetylcysteine reverses respiration inhibition but not stimulation .

- Cell-Specificity Studies : Compare outcomes in cancer vs. non-malignant cells to assess selective toxicity .

Q. How do computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : B3LYP/6-31+G(d,p) models predict frontier orbitals (HOMO/LUMO) to explain regioselective alkylation .

- Molecular Docking : AutoDock Vina simulates binding to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ ~5 µM) .

- QSAR Models : Correlate logP values (e.g., 2.28) with antibacterial activity to optimize substituents .

Q. What strategies improve the structure-activity relationship (SAR) for antitumor applications?

Methodological Answer:

- Glycosylation : Introduce acetylated d-glucose at C2 via Koenigs-Knorr reactions, boosting antitumor activity 3-fold in MCF-7 cells .

- Metal Coordination : Synthesize Co(II)/Cu(II) complexes to enhance DNA intercalation (e.g., 50% lower IC₅₀ vs. free ligand) .

- Hybrid Analogs : Fuse with podophyllotoxin via microwave-assisted four-component reactions, achieving nanomolar potency in leukemia models .

Data Contradictions and Resolution

- : Reports stimulation of Arbacia egg respiration at 7.4 × 10⁻⁷ M but inhibition at 7.4 × 10⁻⁵ M. Resolution requires differentiating mitochondrial uncoupling (low doses) vs. electron transport chain blockade (high doses) via Seahorse metabolic assays.

- vs. 6 : Sulfur substituents show higher antibacterial activity than amino groups in S. aureus but not in P. aeruginosa. This suggests species-specific target affinity, validated by gene knockout studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.